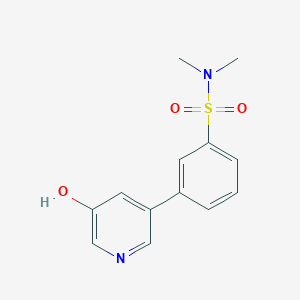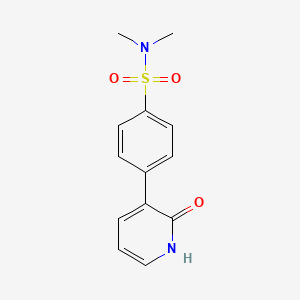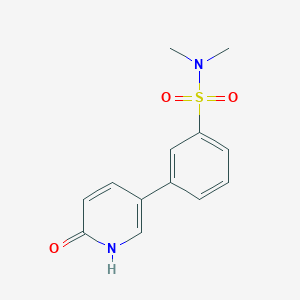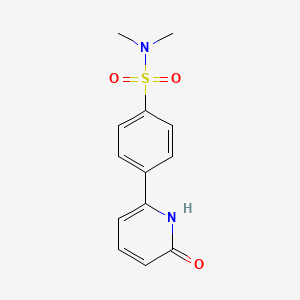![molecular formula C17H18N2O2 B6368943 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1261932-36-8](/img/structure/B6368943.png)
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine (3-HPPCP) is a heterocyclic organic compound with a wide range of applications in both organic and medicinal chemistry. This compound has been extensively studied due to its ability to serve as a versatile building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. Furthermore, 3-HPPCP has been found to possess several biochemical and physiological effects, making it an attractive target for research and development.
Scientific Research Applications
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in various scientific research applications, such as drug design, organic synthesis, and enzyme inhibition. It has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. It has also been used as a substrate for enzyme inhibition studies, as it has been found to be a competitive inhibitor of the enzyme acetylcholinesterase. In addition, 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in the synthesis of a variety of organic compounds, such as pyridines and piperidines.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is believed to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity. This inhibition of acetylcholinesterase activity is thought to be responsible for the biochemical and physiological effects of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.
Biochemical and Physiological Effects
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to have several biochemical and physiological effects. It has been found to possess anticholinergic activity, which is thought to be responsible for its ability to reduce the symptoms of anxiety and depression. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to possess anticonvulsant activity, which may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
The use of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in lab experiments has several advantages. It is relatively inexpensive and easily available. It is also a versatile building block for the synthesis of a variety of compounds. Furthermore, it has been found to possess several biochemical and physiological effects, making it an attractive target for research and development.
However, there are also some limitations to the use of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in lab experiments. It has a relatively low yield in condensation reactions and can be difficult to purify. In addition, it can be difficult to control the reaction conditions and optimize the reaction for the desired product.
Future Directions
The potential future directions for 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% include further research into its mechanism of action and biochemical and physiological effects. In addition, there is potential for the development of new drugs and pharmaceuticals based on 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. Furthermore, there is potential to develop new methods for the synthesis of 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% and its derivatives, as well as new methods for the optimization of the reaction conditions. Finally, there is potential to develop new applications for 3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in organic synthesis, enzyme inhibition, and drug design.
Synthesis Methods
3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is synthesized via a condensation reaction of 3-hydroxy-5-pyridin-2-one and 4-(piperidine-1-carbonyl)aniline, with the use of a base such as sodium hydroxide. This reaction produces a 95% yield of the desired product. The reaction can be further optimized by controlling the temperature, reaction time, and concentration of the reactants.
properties
IUPAC Name |
[4-(5-hydroxypyridin-3-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-10-15(11-18-12-16)13-4-6-14(7-5-13)17(21)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQWOONUGCRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683240 |
Source


|
| Record name | [4-(5-Hydroxypyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-36-8 |
Source


|
| Record name | [4-(5-Hydroxypyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














